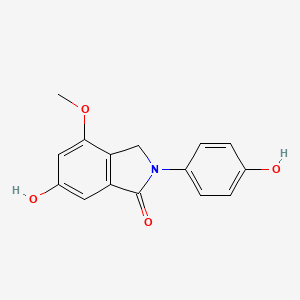
Hydroxyphenyl hydroxymethoxyisoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyphenyl hydroxymethoxyisoindolinone is a compound that belongs to the class of isoindolinone derivatives. It is characterized by the presence of hydroxyphenyl and hydroxymethoxy groups attached to an isoindolinone core. This compound is known for its antioxidant properties and is used in various applications, including cosmetics and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxyphenyl hydroxymethoxyisoindolinone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindolinone scaffold. The process can be catalyzed by various agents, including transition metals and organocatalysts .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Hydroxyphenyl hydroxymethoxyisoindolinone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
Hydroxyphenyl hydroxymethoxyisoindolinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetic products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of hydroxyphenyl hydroxymethoxyisoindolinone involves its ability to inhibit oxidative reactions. It acts as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets and pathways involved include the inhibition of reactive oxygen species (ROS) and the modulation of signaling pathways related to oxidative stress .
Comparison with Similar Compounds
Hydroxybenzoic acids: Such as gallic acid and protocatechuic acid.
Hydroxycinnamic acids: Such as ferulic acid and caffeic acid.
Comparison: Hydroxyphenyl hydroxymethoxyisoindolinone is unique due to its isoindolinone core, which imparts distinct chemical and biological properties. Unlike hydroxybenzoic and hydroxycinnamic acids, which are primarily known for their antioxidant activities, this compound also exhibits potential therapeutic effects, making it a versatile compound for various applications .
Properties
CAS No. |
1181226-24-3 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
6-hydroxy-2-(4-hydroxyphenyl)-4-methoxy-3H-isoindol-1-one |
InChI |
InChI=1S/C15H13NO4/c1-20-14-7-11(18)6-12-13(14)8-16(15(12)19)9-2-4-10(17)5-3-9/h2-7,17-18H,8H2,1H3 |
InChI Key |
YVEOAUKGNOGKQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1CN(C2=O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















